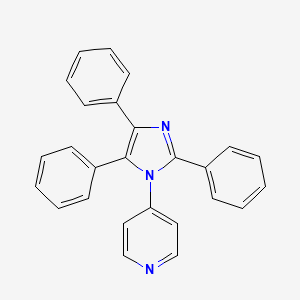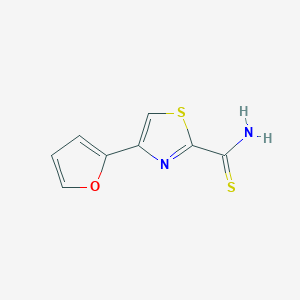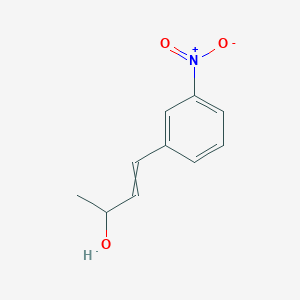![molecular formula C12H11NO2 B12608273 2-Methyl-2,3-dihydropyrano[3,2-e]isoindol-1(7h)-one CAS No. 917884-91-4](/img/structure/B12608273.png)
2-Methyl-2,3-dihydropyrano[3,2-e]isoindol-1(7h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2,3-dihydropyrano[3,2-e]isoindol-1(7h)-one is a heterocyclic compound that features a fused pyrano and isoindole ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,3-dihydropyrano[3,2-e]isoindol-1(7h)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phloroglucinol with suitable aldehydes and ketones, followed by cyclization to form the pyrano ring . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2,3-dihydropyrano[3,2-e]isoindol-1(7h)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
2-Methyl-2,3-dihydropyrano[3,2-e]isoindol-1(7h)-one has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have shown potential as anticancer agents. They exhibit cytotoxic activity against various cancer cell lines, making them promising candidates for drug development.
Materials Science: The unique structural properties of this compound make it suitable for use in the development of novel materials with specific electronic and optical properties.
Biological Studies: It can be used as a probe in biological studies to investigate cellular processes and molecular interactions.
Mécanisme D'action
The mechanism of action of 2-Methyl-2,3-dihydropyrano[3,2-e]isoindol-1(7h)-one involves its interaction with specific molecular targets and pathways. In medicinal applications, it may exert its effects by binding to and inhibiting key enzymes or receptors involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrano[2,3-f]chromene-4,8-dione: This compound shares a similar pyrano ring system and has been studied for its anticancer properties.
1,2,7-Trioxo-1,2-dihydropyrano[3,2-e]indole: Another related compound with a fused pyrano and indole ring system, known for its unique structural and electronic properties.
Uniqueness
2-Methyl-2,3-dihydropyrano[3,2-e]isoindol-1(7h)-one is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
917884-91-4 |
|---|---|
Formule moléculaire |
C12H11NO2 |
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
2-methyl-3,7-dihydropyrano[2,3-g]isoindol-1-one |
InChI |
InChI=1S/C12H11NO2/c1-13-7-8-4-5-10-9(3-2-6-15-10)11(8)12(13)14/h2-5H,6-7H2,1H3 |
Clé InChI |
SYCRZXSWPFNZIN-UHFFFAOYSA-N |
SMILES canonique |
CN1CC2=C(C1=O)C3=C(C=C2)OCC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-{[(5S)-5-Amino-5-carboxypentyl]amino}-9-oxononanoic acid](/img/structure/B12608192.png)
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 6-chloro-, 1-(1,1-dimethylethyl) 2-ethyl ester](/img/structure/B12608197.png)
![N-(3-{[(4-Fluorophenyl)methyl]sulfamoyl}phenyl)acetamide](/img/structure/B12608198.png)
![2-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)quinoline-4-carboxylic acid](/img/structure/B12608203.png)

![N-[4-Methoxy-3-(piperidin-4-yl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B12608212.png)

![Phenol, 2-[(1-phenyl-3-butenyl)amino]-](/img/structure/B12608225.png)
![2-[(tert-Butylperoxy)methyl]thiirane](/img/structure/B12608247.png)
![4-Ethyl-N-[1-(5-fluoro-2-methoxybenzoyl)cyclohexyl]benzamide](/img/structure/B12608254.png)
![[(2-Methylanthracene-9,10-diyl)di(3,1-phenylene)]bis(triphenylsilane)](/img/structure/B12608260.png)
![3-[2-(Methanesulfonyl)ethenyl]quinoline](/img/structure/B12608261.png)


